molecular formula C22H24N2O3 B3452997 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one

Cat. No.: B3452997
M. Wt: 364.4 g/mol
InChI Key: CILJCKNEIWNTPR-UHFFFAOYSA-N
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Description

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one typically involves the reductive amination of a chromen-4-one derivative with a piperazine derivative. One common method involves the reaction of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with 2-ethoxybenzaldehyde in the presence of sodium cyanoborohydride in methanol . The reaction conditions include:

    Solvent: Methanol

    Reagent: Sodium cyanoborohydride

    Temperature: Room temperature

    Purification: The product is purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Chroman-4-one derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit oxidoreductase enzymes, which play a role in bacterial metabolism . The piperazine moiety enhances its binding affinity to these targets, thereby increasing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one is unique due to the presence of the ethoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its enhanced biological activity compared to other similar compounds.

Properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-26-21-10-6-4-8-19(21)24-13-11-23(12-14-24)15-17-16-27-20-9-5-3-7-18(20)22(17)25/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILJCKNEIWNTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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